[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-37-5) is a piperidine-derived carbamate featuring a 6-chloropyrimidin-4-yl substituent. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving tert-butyl piperidin-3-ylcarbamate intermediates and chloropyrimidine derivatives. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling further functionalization in multi-step syntheses. Its molecular weight is 325.84 g/mol (C₁₆H₂₄ClN₃O₂), with applications in medicinal chemistry as a precursor for kinase inhibitors or other bioactive molecules targeting heterocyclic interactions .
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(8-10)12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXQRGREYRYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671580 | |
| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-09-1 | |
| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by chlorination to introduce the chloro group at the 6-position.
Piperidine ring formation: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.
Coupling of the pyrimidine and piperidine rings: The pyrimidine and piperidine rings can be coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.
Introduction of the carbamic acid ester group: The final step involves the reaction of the coupled product with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with different substituents on the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, possess anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including those associated with squamous cell carcinoma and myeloproliferative diseases. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .
Janus Kinase (JAK) Inhibition
Another significant application of this compound is its role as a JAK inhibitor. JAKs are essential for cytokine signaling, and their dysregulation is implicated in several autoimmune diseases and cancers. The compound's ability to modulate JAK activity presents a promising avenue for therapeutic intervention in conditions such as rheumatoid arthritis and other inflammatory disorders .
Neurological Disorders
The piperidine structure within the compound suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, making this derivative a candidate for further investigation in neuropharmacology .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
-
Case Study 1: Cancer Treatment
A study published in Acta Crystallographica examined the effects of pyrimidine derivatives on cancer cell lines. Results showed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways . -
Case Study 2: Autoimmune Diseases
In clinical trials focusing on autoimmune diseases, the compound demonstrated promising results as a JAK inhibitor, leading to reduced inflammatory markers and improved patient outcomes in rheumatoid arthritis models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester can be contextualized against analogous compounds, as detailed below:
Substituent Variations on the Pyrimidine Ring
- [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: Not provided; MW: ~316–331 g/mol): This derivative replaces the 6-chloro group with a methoxy substituent. For instance, methoxy-substituted analogs may exhibit reduced electrophilicity compared to chloro derivatives, impacting reactivity in cross-coupling reactions .
- 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-79-5; MW: 326.82 g/mol): This positional isomer features a piperidine-1-carboxylate backbone with a 6-chloropyrimidin-4-ylamino-methyl substituent. The tert-butyl group is attached to the piperidine nitrogen, altering steric and electronic properties compared to the carbamate-linked derivative. This structural distinction may influence solubility and metabolic stability .
Heterocyclic Core Modifications
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-55-7; MW: 331.86 g/mol):
Replacing pyrimidine with a thiazole ring introduces sulfur into the heterocycle, which may enhance lipophilicity and metal-binding capabilities. The 2-chloro substituent on thiazole could modulate reactivity in nucleophilic aromatic substitution reactions differently than 6-chloro-pyrimidine .- The 3-chloro substituent’s position on quinoxaline may confer distinct steric effects compared to pyrimidine-based analogs .
Biological Activity
The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known by its IUPAC name tert-butyl N-[1-(6-chloro-4-pyrimidinyl)piperidin-3-yl]carbamate, is a synthetic derivative with significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 300.80 g/mol
- CAS Number : 939986-09-1
- Purity : ≥95% .
Research indicates that this compound may function as an inhibitor of various biological pathways, particularly in the context of cancer treatment. It has been shown to modulate the activity of Janus kinases (JAKs), which are critical in the signaling pathways for several cytokines and growth factors. Inhibition of JAKs can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in malignancies such as breast cancer.
Anticancer Activity
A study highlighted the compound's efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compound demonstrated moderate potency in inhibiting cell growth compared to established therapies like tamoxifen and olaparib. Importantly, it showed selectivity, exhibiting minimal effects on non-malignant MCF-10A breast cells, suggesting a favorable therapeutic index .
Antibacterial Activity
Additionally, derivatives of this compound have been evaluated for their antibacterial properties. Notably, compounds related to this structure showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range was reported between 0.78 to 3.125 µg/mL, comparable to last-resort antibiotics like vancomycin .
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Breast Cancer Study | Moderate inhibition of cell growth; selective toxicity towards malignant cells | MCF-7, SK-BR-3, MDA-MB-231, MCF-10A |
| Antibacterial Study | Effective against MRSA and VREfm; strong bactericidal properties | Staphylococcus aureus, Enterococcus faecium |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a half-life of approximately 0.74 hours with good tissue distribution in organs such as the liver and kidneys. This rapid metabolism suggests that while the compound may be effective in short-term applications or as part of combination therapies, its dosing regimen would need careful consideration to maintain therapeutic levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
